Lercanidipin-Ethyl-Verunreinigung (Lercanidipin-Verunreinigung 4) HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

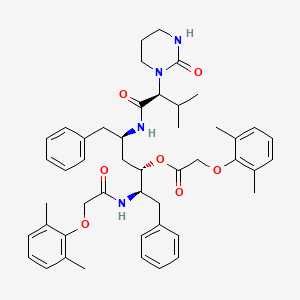

an impurity of Lercanidipine

Wissenschaftliche Forschungsanwendungen

Entwicklung und Validierung analytischer Methoden

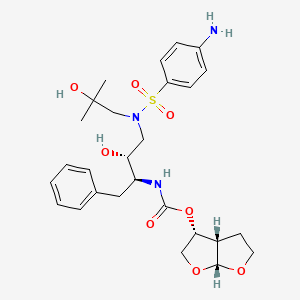

Lercanidipin-Ethyl-Verunreinigung wird bei der Entwicklung und Validierung analytischer Methoden eingesetzt. Sie dient als Referenzstandard für die Identifizierung und Quantifizierung von Verunreinigungen in Lercanidipin-Arzneistoffen und Formulierungen {svg_1}. Dies ist entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit des Arzneimittels.

Stabilitätsstudien

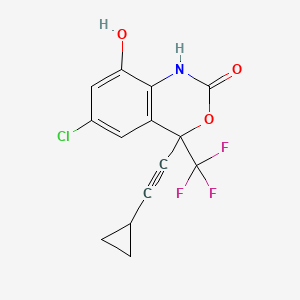

Lercanidipin-Ethyl-Verunreinigung wird in Stabilitätsstudien verwendet, um die Abbauprodukte von Lercanidipinhydrochlorid zu bestimmen. Dies stellt die Stabilität des Arzneimittels im Laufe der Zeit und unter verschiedenen Umgebungsbedingungen sicher {svg_2}.

Verbesserung der Löslichkeit und Bioverfügbarkeit

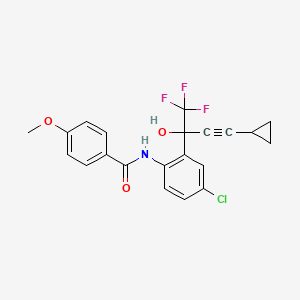

Es wurden Forschungsarbeiten durchgeführt, um die Löslichkeit und Bioverfügbarkeit von Lercanidipin durch Feststoffdispersionen zu verbessern. Dies könnte möglicherweise den frühen Morgenanstieg des Blutdrucks effektiver kontrollieren {svg_3}.

Nephroprotektive Forschung

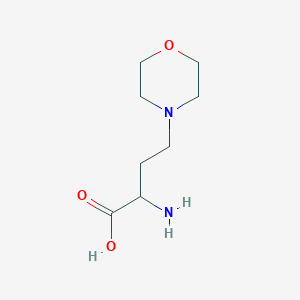

Studien legen nahe, dass Lercanidipin nephroprotektives Potenzial besitzt. Die Verunreinigung kann verwendet werden, um diesen Aspekt weiter zu untersuchen, insbesondere ihre Wirkung auf renale Calciumkanäle {svg_4}.

Optimierung der Behandlung von Bluthochdruck und Angina pectoris

Die Verunreinigung spielt eine Rolle bei der Optimierung der Behandlung von Bluthochdruck und Angina pectoris, indem sie bei der Formulierung effektiverer Arzneimittelverabreichungssysteme hilft {svg_5}.

Technologie zur Arzneimittellöslichkeit

Sie ist an der Entwicklung von Technologien zur Arzneimittellöslichkeit beteiligt, die für Arzneimittel mit geringer Wasserlöslichkeit entscheidend sind und so ihre orale Bioverfügbarkeit verbessern {svg_6}.

Kostengünstige Herstellungsverfahren

Die Verunreinigung kann verwendet werden, um kostengünstige Herstellungsverfahren für Lercanidipin zu entwickeln, um sicherzustellen, dass die Produktion nicht nur effizient, sondern auch wirtschaftlich ist {svg_7}.

Wirkmechanismus

Target of Action

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.

Mode of Action

The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .

Biochemische Analyse

Biochemical Properties

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride, like Lercanidipine, works by blocking L-type calcium channels in the smooth muscle cells of blood vessels . This interaction affects the influx of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Cellular Effects

The blocking of L-type calcium channels by Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride can have significant effects on various types of cells, particularly those in the cardiovascular system . By inhibiting calcium influx, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride involves binding interactions with L-type calcium channels . This binding inhibits the channels, preventing the influx of calcium ions into the cell . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that Lercanidipine and its related compounds are used in analytical method development, method validation, and quality control applications .

Eigenschaften

CAS-Nummer |

210579-71-8 |

|---|---|

Molekularformel |

C37H44ClN3O6 |

Molekulargewicht |

662.2 g/mol |

IUPAC-Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H |

InChI-Schlüssel |

QRXNEJORLMAZBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

5-Ethyl-demethyl Lercanidipine Hydrochloride; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)